Hetrombopag
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hetrombopag, also known as rafutrombopag, is a pharmaceutical drug primarily used for the treatment of thrombocytopenia and anemia. It is an oral, small molecule, synthetic nonpeptide thrombopoietin receptor agonist developed by Jiangsu Hengrui Pharmaceutical. This compound received its first approval in China on June 16, 2021, for the treatment of primary immune thrombocytopenia and severe aplastic anemia in adults .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hetrombopag is synthesized through structural modifications of eltrombopag to enhance its potency and minimize toxicity.
Industrial Production Methods: The industrial production of this compound involves multi-step organic synthesis under controlled conditions. The process includes the preparation of intermediates, purification, and final formulation into film-coated tablets. The production is carried out in compliance with Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Hetrombopag undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives are studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Hetrombopag has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the structure-activity relationship of thrombopoietin receptor agonists.
Biology: Investigated for its effects on megakaryocyte proliferation and differentiation, which are crucial for platelet production.
Medicine: Used in clinical trials for the treatment of thrombocytopenia, aplastic anemia, and chemotherapy-induced thrombocytopenia.
Industry: Employed in the development of new therapeutic agents targeting thrombopoietin receptors .
Mecanismo De Acción
Hetrombopag exerts its effects by binding to the thrombopoietin receptor on the surface of megakaryocytes and their progenitors. This binding activates multiple intracellular signaling pathways, including the STAT and MAPK pathways, leading to the proliferation and differentiation of megakaryocytes and increased platelet production .
Comparación Con Compuestos Similares
Eltrombopag: Another thrombopoietin receptor agonist with a similar mechanism of action but different pharmacokinetic properties.
Romiplostim: A peptide-based thrombopoietin receptor agonist with a different molecular structure.
Avatrombopag: A nonpeptide thrombopoietin receptor agonist with distinct pharmacological characteristics
Comparison: Hetrombopag is unique due to its structural modifications that enhance its potency and minimize toxicity compared to other thrombopoietin receptor agonists. It has shown superior efficacy in promoting the proliferation and differentiation of hematopoietic stem cells and achieving hematological responses in patients with severe aplastic anemia .
Propiedades
Número CAS |
2600513-51-5 |
---|---|
Fórmula molecular |
C25H22N4O5 |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid |
InChI |
InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33) |
Clave InChI |
YATJUTCKRWETAB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.